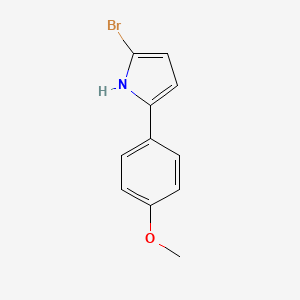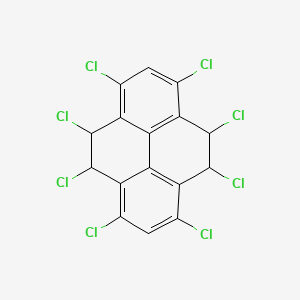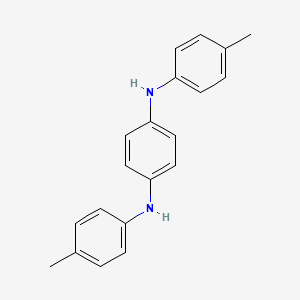![molecular formula C11H16N2O4 B11714133 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the propanoic acid moiety: The propanoic acid moiety can be introduced through a nucleophilic substitution reaction involving the pyrazole derivative and a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor systems can also provide a more sustainable and scalable approach to the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The pyrazole ring can interact with enzymes or receptors, modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}acetic acid
- 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}butanoic acid
- 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}pentanoic acid
Uniqueness
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid is unique due to its specific combination of a pyrazole ring, a tert-butoxycarbonyl group, and a propanoic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H16N2O4 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-7(9(14)15)13-6-5-8(12-13)10(16)17-11(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI-Schlüssel |
ULGMDLZCHNZGLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C=CC(=N1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)

![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)



![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)

![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)


![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
